De-α-D-glucopyranoside Canagliflozin is a notable compound primarily recognized for its role as a sodium-glucose cotransporter-2 inhibitor. This compound is utilized in the management of type 2 diabetes mellitus, aiding in blood sugar control by promoting the excretion of glucose through urine. Canagliflozin is marketed under various trade names, including Invokana and Sulisent, and has been included in the World Health Organization's List of Essential Medicines due to its therapeutic significance .
Canagliflozin was developed by Mitsubishi Tanabe Pharma and is marketed by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson. It belongs to the class of phenolic glycosides, organic compounds characterized by a phenolic structure linked to a glycosyl moiety. Specifically, it falls under the category of sodium-glucose cotransporter inhibitors, which target glucose reabsorption processes in the kidneys .
The synthesis of Canagliflozin involves multiple steps, typically beginning with the preparation of a suitable phenolic compound. The process can include:
The detailed synthetic pathway can vary based on specific laboratory protocols and desired yields .
Canagliflozin's molecular formula is , with a molecular weight of approximately 444.49 g/mol. Its structure features a glucopyranoside moiety linked to a substituted phenyl ring, which is crucial for its biological activity. The compound's three-dimensional structure allows for effective binding to the sodium-glucose cotransporter-2 protein in renal tissues, facilitating its pharmacological effects .
Canagliflozin primarily undergoes metabolic reactions involving:
These reactions are predominantly mediated by enzymes such as UGT1A9 and UGT2B4, which play significant roles in drug metabolism within the liver .
Canagliflozin operates by inhibiting sodium-glucose cotransporter-2 in the proximal tubules of the kidneys. This inhibition leads to:
Clinical studies have demonstrated that Canagliflozin can lead to significant reductions in glycated hemoglobin levels (HbA1c) and improvements in cardiovascular outcomes among patients with type 2 diabetes .
Canagliflozin exhibits several notable physical properties:
These properties are essential for formulating effective pharmaceutical preparations that ensure bioavailability and therapeutic efficacy .
Canagliflozin is primarily used in clinical settings for:
Research continues into additional therapeutic applications, including potential roles in managing non-alcoholic fatty liver disease and other metabolic disorders .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4